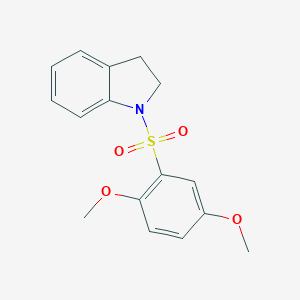
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine, also known as CSP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to have a number of interesting biochemical and physiological effects. In
Mecanismo De Acción
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine is a selective antagonist of the 5-HT1B receptor, which is one of several subtypes of serotonin receptors. By blocking the activity of this receptor, this compound can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the release of dopamine in the striatum, which is a brain region that is involved in the regulation of movement. It has also been shown to decrease the activity of neurons in the locus coeruleus, which is a brain region that is involved in the regulation of arousal and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine in lab experiments is that it is a highly selective antagonist of the 5-HT1B receptor, which allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine. One area of research is the development of new drugs that target the 5-HT1B receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the study of the role of the 5-HT1B receptor in the regulation of appetite and food intake. Finally, this compound could be used as a tool compound to study the role of serotonin receptors in the development and progression of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its selective antagonism of the 5-HT1B receptor has made it a valuable tool for studying the mechanisms underlying serotonin receptor function and developing new drugs that target these receptors. While there are some limitations to using this compound in lab experiments, its potential applications in the development of new treatments for psychiatric and neurological disorders make it an important area of research for the future.
Métodos De Síntesis
The synthesis of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine involves several steps, including the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine has been studied extensively for its potential applications in scientific research. One area of research in which this compound has been particularly useful is in the study of serotonin receptors. Serotonin is a neurotransmitter that plays an important role in regulating mood, appetite, and sleep. The use of this compound as a tool compound has allowed researchers to better understand the mechanisms underlying serotonin receptor function and to develop new drugs that target these receptors.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14-12-17(24-2)18(13-16(14)19)25(22,23)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJVLPXONZQEFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345254.png)



![4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B345258.png)

![1-[(4-Bromophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345261.png)



![1-[(2,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B345272.png)


